molecular formula C14H14N2O3S B2781768 N'-(4-Methoxybenzylidene)benzenesulfonohydrazide CAS No. 50626-26-1

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide

Cat. No. B2781768
CAS RN: 50626-26-1
M. Wt: 290.34
InChI Key: HJUAEWHFTPLOTQ-RVDMUPIBSA-N
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Description

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the linear formula C14H14N2O3S . It has a molecular weight of 290.343 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods, including IR, Raman, 1H, and 13C NMR .


Molecular Structure Analysis

The molecular structure of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is represented by the linear formula C14H14N2O3S . The potential energy surfaces (PES) of the molecule were obtained by varying the degree of torsional freedom from 0° to 360° in 4° increments .

Scientific Research Applications

Synthesis and Characterization

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide has been synthesized and thoroughly characterized. Detailed analysis includes elemental analysis, IR, Raman, 1H, and 13C NMR spectral data. Conformers of the molecule were optimized using density functional theory (DFT), highlighting its structural aspects. Vibrational spectra were measured in the solid phase IR, providing insights into the molecular structure and charge distribution (Aydin & Aslan, 2021).

Sensor Development

This compound has been utilized in the development of sensor probes. It was used to create a selective sensor for gallium (Ga3+) ions, involving deposition onto a glassy carbon electrode. This sensor demonstrated high sensitivity and reasonable results in biological and environmental samples (Hussain et al., 2018).

Biological Activity

Schiff base compounds, including derivatives of N'-(4-Methoxybenzylidene)benzenesulfonohydrazide, have been studied for their biological activities. These activities range from antibacterial, antifungal, to antioxidant and cytotoxic effects. Additionally, these compounds show potential in interacting with DNA, suggesting their applicability in biologically relevant fields (Sirajuddin et al., 2013).

Photodynamic Therapy Application

The compound has been investigated for its potential in photodynamic therapy for cancer treatment. Its derivatives have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Corrosion Inhibition

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is significant in industrial processes where corrosion prevention is critical (Singh & Quraishi, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity . More detailed safety and hazard information would typically be available in the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUAEWHFTPLOTQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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